molecular formula C19H14Cl2N2O4S B2475301 Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate CAS No. 338782-95-9

Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate

Cat. No.: B2475301
CAS No.: 338782-95-9
M. Wt: 437.29
InChI Key: NZHIGOQWHIYEIU-UHFFFAOYSA-N
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Description

Methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate is a useful research compound. Its molecular formula is C19H14Cl2N2O4S and its molecular weight is 437.29. The purity is usually 95%.
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Scientific Research Applications

Hydrogen Bonding and Crystal Structure

The compound methyl 3-({[1-(3,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]carbonyl}amino)-2-thiophenecarboxylate shares structural similarities with certain anticonvulsant enaminones. Studies on related compounds reveal intricate hydrogen bonding and crystal structures, as observed in three different enaminones, including one with a pyridinyl derivative forming an intramolecular C–H⋯N(pyridinyl) hydrogen bond, suggesting potential stability and interactive properties in similar compounds (Kubicki, Bassyouni & Codding, 2000).

Chemical Synthesis and Reactions

The synthetic pathways and reactions of compounds structurally related to the mentioned compound are diverse and complex. For instance, the preparation of carboxamides from 3-chlorobenzo[b]thiophene-2-carbonyl chloride and subsequent reactions underline the intricacy involved in synthesizing and manipulating such compounds (Sedlák, Drabina, Lánský & Svoboda, 2008). Additionally, the synthesis and characterization of derivatives like 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate highlight the versatility and potential of such compounds in chemical research (Ramazani, Kazemizadeh, Ślepokura & Lis, 2011).

Crystallographic Studies

Crystallographic analysis of compounds like methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, which may share structural features with the compound , reveals details about molecular conformation, hydrogen bonding, and overall stability, contributing to our understanding of such molecules (Vasu, Nirmala, Chopra, Mohan & Saravanan, 2004).

Chemical Reactions and Stability

Exploring the chemical behavior of similar molecules, like the synthesis of novel pyrido and thieno derivatives, sheds light on the reactivity and potential applications of these compounds in various chemical contexts (Al-Issa, 2012). The intricate reactions and stability of related compounds, like the stable o-quinoid 10-π-electron system Furo, offer insights into the structural and reactive intricacies of such complex molecules (Sarkar, Ghosh & Chow, 2000).

Properties

IUPAC Name

methyl 3-[[1-[(3,4-dichlorophenyl)methyl]-2-oxopyridine-3-carbonyl]amino]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N2O4S/c1-27-19(26)16-15(6-8-28-16)22-17(24)12-3-2-7-23(18(12)25)10-11-4-5-13(20)14(21)9-11/h2-9H,10H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZHIGOQWHIYEIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)NC(=O)C2=CC=CN(C2=O)CC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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